molecular formula C9H7N3O3S B7762180 2-(4-nitroanilino)-1,3-thiazol-4-one

2-(4-nitroanilino)-1,3-thiazol-4-one

Cat. No.: B7762180
M. Wt: 237.24 g/mol
InChI Key: JYLJFZSISBAXEA-UHFFFAOYSA-N
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Description

Compound 2-(4-nitroanilino)-1,3-thiazol-4-one is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound 2-(4-nitroanilino)-1,3-thiazol-4-one involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions.

    Reaction Conditions: These reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.

    Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions, including acids, bases, and other chemical agents.

Industrial Production Methods: In an industrial setting, the production of compound this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:

    Batch Processing: Producing the compound in large batches using industrial reactors.

    Continuous Processing: Implementing continuous flow reactors to produce the compound more efficiently.

Chemical Reactions Analysis

Types of Reactions: Compound 2-(4-nitroanilino)-1,3-thiazol-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various halogens and other substituents can be introduced using appropriate reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Compound 2-(4-nitroanilino)-1,3-thiazol-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of compound 2-(4-nitroanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    Compound A: Similar in structure but differs in specific functional groups.

    Compound B: Shares similar biological activities but has a different chemical backbone.

    Compound C: Used in similar industrial applications but has distinct chemical properties.

Uniqueness: Compound 2-(4-nitroanilino)-1,3-thiazol-4-one is unique due to its specific chemical structure and the range of reactions it can undergo. Its versatility in various scientific applications sets it apart from similar compounds.

Properties

IUPAC Name

2-(4-nitroanilino)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S/c13-8-5-16-9(11-8)10-6-1-3-7(4-2-6)12(14)15/h1-4H,5H2,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLJFZSISBAXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(S1)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N=C(S1)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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